molecular formula C18H14Cl2N4OS3 B12041858 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B12041858
M. Wt: 469.4 g/mol
InChI Key: ADGWPLZGNRDFNJ-ZVBGSRNCSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Thiadiazole Core: The thiadiazole core is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.

    Introduction of Chlorobenzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction with 4-chlorobenzyl chloride.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with acetic anhydride.

    Final Coupling: The final compound is obtained by coupling the thiadiazole intermediate with 3-chlorobenzaldehyde under acidic conditions to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide stands out due to its unique combination of a thiadiazole core and Schiff base, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H14Cl2N4OS3

Molecular Weight

469.4 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14Cl2N4OS3/c19-14-6-4-12(5-7-14)10-26-17-23-24-18(28-17)27-11-16(25)22-21-9-13-2-1-3-15(20)8-13/h1-9H,10-11H2,(H,22,25)/b21-9+

InChI Key

ADGWPLZGNRDFNJ-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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